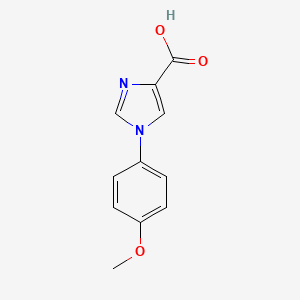

1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid is a compound that contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms, and a carboxylic acid group . It also contains a methoxyphenyl group, which consists of a phenyl ring attached to a methoxy group .

Synthesis Analysis

While specific synthesis methods for 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid were not found, related compounds have been synthesized through various methods. For instance, a one-pot synthesis of a tetra-substituted imidazole was reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Chemical Reactions Analysis

The compound, being an imidazole derivative, is likely to participate in various chemical reactions. Imidazoles are known to act as a nucleophile in nucleophilic substitution reactions . The carboxylic acid group can undergo reactions such as esterification and amide formation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar carboxylic acid group and the aromatic imidazole and phenyl rings would influence its solubility, melting point, and boiling point .Scientific Research Applications

Corrosion Inhibition

One of the applications of imidazole derivatives, which share a structural similarity to "1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid," is in corrosion inhibition. For example, Prashanth et al. (2021) synthesized new imidazole derivatives and tested their corrosion inhibition efficacy on mild steel in acidic solutions. These compounds, including variants with methoxyphenyl groups, showed significant corrosion inhibition efficiency, which was confirmed through various experimental and theoretical methods (Prashanth et al., 2021).

Synthesis and Biological Studies

Ramanathan (2017) reported on the synthesis and characterization of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole, highlighting the biological significance of the imidazole ring. The study discusses the pharmacokinetic improvements imidazole derivatives can offer, suggesting their use in medicinal chemistry for their antimicrobial and anticancer activities (Ramanathan, 2017).

Construction of Metal-Organic Frameworks (MOFs)

Xiong et al. (2013) and others have explored the construction of metal-organic frameworks using multifunctional imidazole dicarboxylates as spacers. These frameworks have been studied for their structural characteristics, thermal, and photoluminescence properties. The inclusion of methoxyphenyl groups in these ligands demonstrates their versatility and the potential for creating novel materials with specific functionalities (Xiong et al., 2013).

Novel Complexes and Their Properties

The synthesis of novel complexes using imidazole derivatives as ligands has been reported by several studies. These complexes exhibit a range of architectures and have been characterized for their properties such as luminescence. For instance, Wang et al. (2013) synthesized supramolecular complexes demonstrating the structural versatility and potential applications of imidazole derivatives in material science (Wang et al., 2013).

Future Directions

properties

IUPAC Name |

1-(4-methoxyphenyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNKFVWGHIQDKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole](/img/structure/B2762485.png)

![Tert-butyl N-(6-oxo-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl)carbamate](/img/structure/B2762490.png)

![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762492.png)

![(E)-2-benzoyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enenitrile](/img/structure/B2762497.png)

![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone](/img/structure/B2762500.png)

![2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2762504.png)